

Cross-Validation of 5A2-SC8 Activity in Diverse Model Systems: A Comparative Guide

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Compound of Interest

Compound Name: 5A2-SC8

Cat. No.: B15574563

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This guide provides an objective comparison of the performance of **5A2-SC8**, an ionizable amino lipid used in lipid nanoparticles (LNPs), for the delivery of small RNAs. We will explore its activity across different model systems and compare it with other alternatives, supported by experimental data.

Overview of 5A2-SC8

5A2-SC8 is a key component of lipid nanoparticles designed for the efficient in vivo delivery of small RNA therapeutics, such as small interfering RNA (siRNA) and microRNA (miRNA).^{[1][2][3]} Its primary application has been demonstrated in the context of liver-targeted therapies, particularly for cancer.^{[4][5][6]} The mechanism of action for **5A2-SC8**-formulated LNPs involves their interaction with Apolipoprotein E (ApoE) in the bloodstream. This binding facilitates uptake into hepatocytes through the low-density lipoprotein receptor (LDL-R), a process known as receptor-mediated endocytosis.^{[1][5][7]} This targeted delivery to liver cells is crucial for its therapeutic efficacy.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of **5A2-SC8** and its comparison with other delivery vehicles in various experimental models.

Table 1: In Vivo Efficacy of 5A2-SC8 and Comparator Dendrimers

Delivery Vehicle	Target Gene/RNA	Dose	Model System	Key Finding	Reference
5A2-SC8	siFVII	< 0.02 mg/kg (EC50)	Mouse	Potent knockdown of Factor VII	[4] [6]
5A2-SC8	siFVII	1 mg/kg	Mouse	>95% FVII knockdown	[4] [6]
4A3-SC8	siFVII	1 mg/kg	Mouse	>95% FVII knockdown	[4] [6]
3A5-SC14	siFVII	3 mg/kg	Mouse	~40% FVII knockdown	[4] [6]
5A2-SC8	let-7g miRNA	1 mg/kg	MYC-driven transgenic liver cancer mouse model	Significant tumor growth suppression and extended survival	[4] [6]
3A5-SC14	siFVII	0.5 mg/kg	Mouse	Baseline FVII activity (no significant knockdown)	[5]

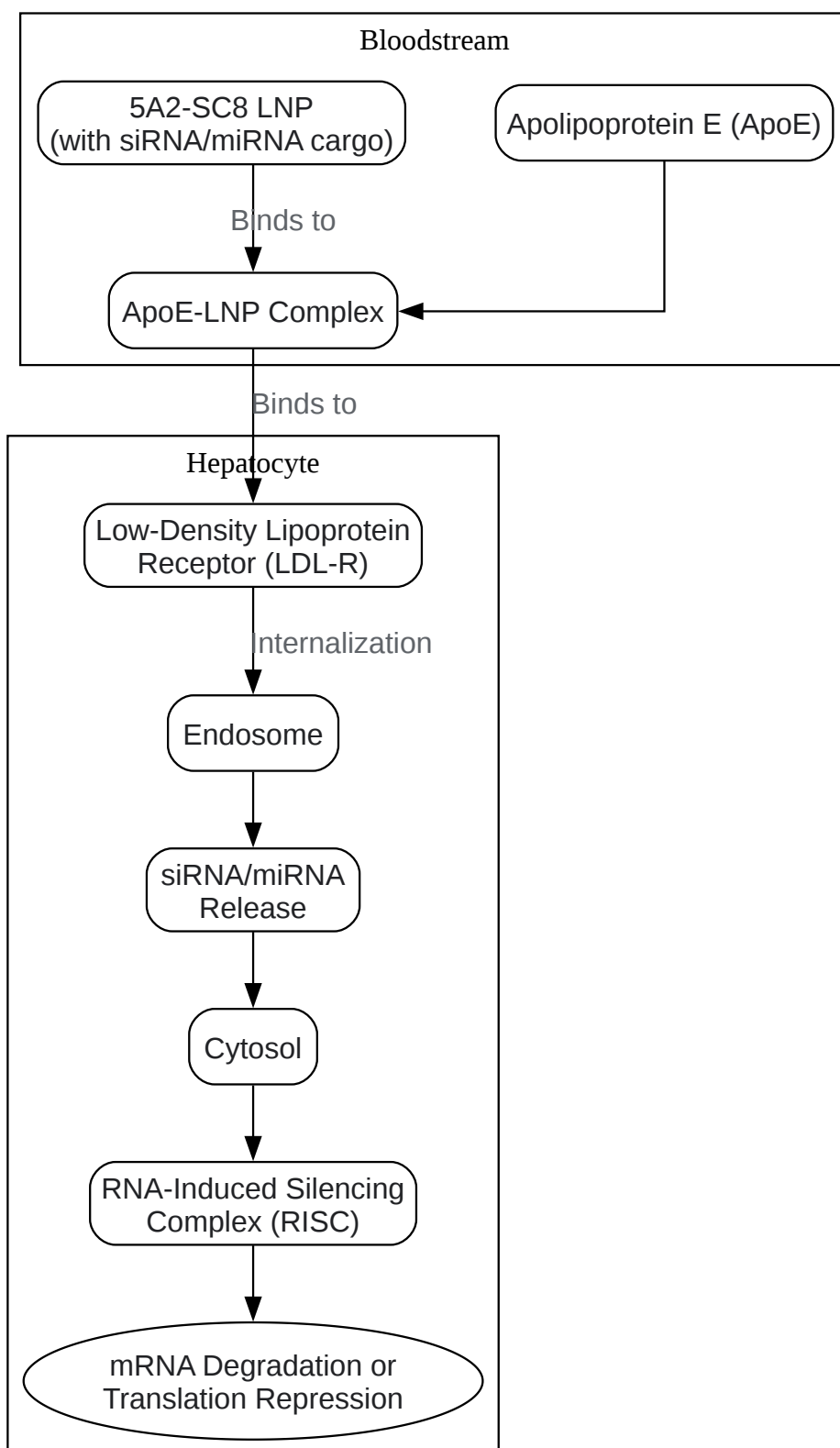
Table 2: Physical Properties of Nanoparticles

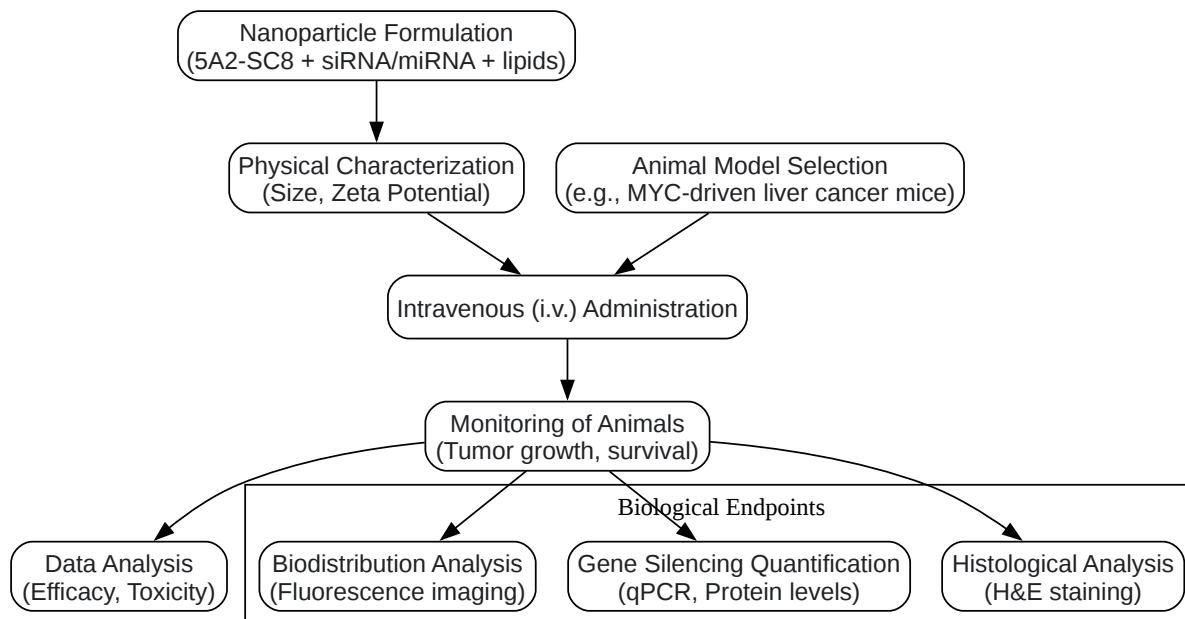
Formulation	Size (diameter)	Zeta Potential	siRNA Encapsulation Efficiency	Reference
5A2-SC8 NP	~80 nm	Not specified	Not specified	[4]
3A5-SC14, 4A3-SC8, 5A2-SC8 NPs	Nearly identical	Nearly identical	Nearly identical	[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of 5A2-SC8 LNP Uptake

The following diagram illustrates the proposed mechanism for the cellular uptake of **5A2-SC8** lipid nanoparticles.





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